BenchChemオンラインストアへようこそ!

tert-Butyl 3-chloro-4-methoxybenzylcarbamate

Medicinal Chemistry PDE5 Inhibitors Pharmaceutical Intermediate

This Boc-protected benzylamine building block is essential for PDE5 inhibitor programs (e.g., Avanafil scaffold) where the 3-chloro-4-methoxy pharmacophore drives 4-fold potency improvement over unsubstituted benzyl analogs. Its quantifiably lower logP (~1.6 vs. 2.3 for benzyl) aids solubility optimization. Also serves as a starting point for HSF-1 pathway libraries (analog EC₅₀ = 62.3 μM). Generic benzylcarbamates or regioisomers cannot replicate these SAR/downstream results. Supplied with full QC documentation (HPLC, NMR, MS).

Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
CAS No. 1823229-28-2
Cat. No. B1410669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-chloro-4-methoxybenzylcarbamate
CAS1823229-28-2
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OC)Cl
InChIInChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-8-9-5-6-11(17-4)10(14)7-9/h5-7H,8H2,1-4H3,(H,15,16)
InChIKeyPXSKEFUGVLYCOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-chloro-4-methoxybenzylcarbamate (CAS 1823229-28-2): Baseline Properties, Synthesis, and Quality Specifications


tert-Butyl 3-chloro-4-methoxybenzylcarbamate (CAS 1823229-28-2, C₁₃H₁₈ClNO₃, MW 271.74) is a substituted benzylcarbamate building block widely employed in medicinal chemistry and organic synthesis. It is synthesized via the reaction of 3-chloro-4-methoxybenzylamine with tert-butyl chloroformate (Boc₂O) under basic conditions . Commercially, it is typically supplied as a solid with a minimum purity of 95% to ≥98%, with vendors providing technical documentation including NMR, HPLC, and MS data for quality control [1]. The compound serves as a versatile intermediate, particularly in the construction of bioactive molecules containing the 3-chloro-4-methoxybenzyl pharmacophore [2].

tert-Butyl 3-chloro-4-methoxybenzylcarbamate (CAS 1823229-28-2): Why Simple Analogs Are Inadequate Substitutes


Generic substitution of tert-butyl 3-chloro-4-methoxybenzylcarbamate with simpler benzylcarbamates (e.g., tert-butyl benzylcarbamate) or regioisomers (e.g., the 4-chloro-3-methoxy variant) is not feasible for applications requiring the specific 3-chloro-4-methoxy substitution pattern. This unique arrangement is essential for downstream bioactivity, as demonstrated by the 4-fold higher PDE5 inhibitory potency of derivatives bearing this motif compared to unsubstituted benzyl analogs [1][2]. Furthermore, the physicochemical properties (e.g., logP, aqueous solubility) that dictate reaction behavior and purification outcomes are altered by the chloro and methoxy substituents, meaning that use of an unsubstituted or differently substituted analog can lead to failed syntheses or misleading biological results [3].

Quantitative Differentiation Guide: tert-Butyl 3-chloro-4-methoxybenzylcarbamate (CAS 1823229-28-2) vs. Analogs


Evidence 1: Essential Intermediate for Avanafil Synthesis

tert-Butyl 3-chloro-4-methoxybenzylcarbamate serves as the direct, Boc-protected precursor to 3-chloro-4-methoxybenzylamine, a key building block in the industrial synthesis of Avanafil, an FDA-approved PDE5 inhibitor for erectile dysfunction [1]. The use of a different regioisomer, such as the 4-chloro-3-methoxybenzyl derivative, would yield a different amine and, consequently, a structurally distinct final product with unknown and likely diminished PDE5 activity.

Medicinal Chemistry PDE5 Inhibitors Pharmaceutical Intermediate

Evidence 2: Superior PDE5 Inhibitory Activity of 3-Chloro-4-Methoxybenzyl Derivatives

While not a direct assay of the Boc-protected compound itself, the biological activity of derivatives containing the deprotected 3-chloro-4-methoxybenzyl motif provides strong class-level evidence for its value. A pyrido[2,3-d]pyrimidin-7-one derivative bearing this group exhibits an EC₃₀ of 0.85 nM in a rabbit corpus cavernosum relaxation assay [1], demonstrating potent vasorelaxant activity that is absent in unsubstituted benzyl analogs.

Pharmacology PDE5 Inhibition Vasorelaxation

Evidence 3: Quantified Difference in Lipophilicity (logP) vs. Unsubstituted Benzylcarbamate

The calculated partition coefficient (logP) for tert-butyl 3-chloro-4-methoxybenzylcarbamate is 1.6 [1], which is substantially different from the 2.3 reported for the unsubstituted tert-butyl benzylcarbamate [2]. This ~0.7 log unit decrease indicates a significantly higher polarity and greater water solubility for the substituted analog.

Physicochemical Properties Lipophilicity logP

Evidence 4: Quantified Difference in Bioactivity Against HSF-1 Pathway

A phenyl carbamate analog of the target compound, N-(3-chloro-4-methoxybenzyl)carbamic acid phenyl ester, demonstrates a measurable EC₅₀ of 62.3 μM against the Heat Shock Factor-1 (HSF-1) pathway in a cell-based assay [1]. This activity, while modest, is a quantifiable baseline that can be compared to the inactive parent benzylamine core.

Cancer Biology HSF-1 Stress Response

Recommended Application Scenarios for tert-Butyl 3-chloro-4-methoxybenzylcarbamate (CAS 1823229-28-2)


Scenario 1: Avanafil and Next-Generation PDE5 Inhibitor Synthesis

This is the primary and most commercially validated application. The compound is used as a Boc-protected precursor to 3-chloro-4-methoxybenzylamine, which is then incorporated into the Avanafil scaffold [1]. Researchers developing improved PDE5 inhibitors with better selectivity or pharmacokinetic profiles should use this specific building block to ensure proper structure-activity relationship (SAR) alignment with known potent analogs [2].

Scenario 2: Investigating Heat Shock Factor-1 (HSF-1) Modulation

Given the measurable activity of a closely related carbamate analog against the HSF-1 pathway (EC₅₀ = 62.3 μM) [3], this building block is a logical starting point for synthesizing focused libraries to explore HSF-1 as a therapeutic target in cancer. The Boc group allows for simple deprotection to the primary amine, which can then be derivatized to create a series of amides, ureas, or sulfonamides for SAR studies.

Scenario 3: Physicochemical Property Optimization Studies

For projects where a benzylamine moiety is a core part of the pharmacophore but its lipophilicity (logP) is a concern, the 3-chloro-4-methoxybenzyl version offers a quantifiably different logP profile (1.6 vs. 2.3 for unsubstituted benzyl) [4]. This makes it a valuable tool for medicinal chemists seeking to reduce logP and improve aqueous solubility without resorting to more drastic structural changes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-chloro-4-methoxybenzylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.